3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide
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Overview
Description
3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide is a complex organic compound that features a piperidine ring, a triazolopyridazine core, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazolopyridazine core or the benzamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine ring or the benzamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of organic solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
3-(6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-propionic acid: This compound shares a similar triazolopyridazine core but has a propionic acid group instead of a benzamide group.
N-{4-[4-(Diphenylmethoxy)piperidin-1-yl]butyl}[1,2,4]triazolo[4,3-b]pyridazin-6-amine: This compound features a similar triazolopyridazine core with different substituents on the piperidine ring.
Uniqueness
3-(6-(Piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamide group, in particular, allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry research .
Properties
CAS No. |
596824-07-6 |
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Molecular Formula |
C17H18N6O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-(6-piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)benzamide |
InChI |
InChI=1S/C17H18N6O/c18-16(24)12-5-4-6-13(11-12)17-20-19-14-7-8-15(21-23(14)17)22-9-2-1-3-10-22/h4-8,11H,1-3,9-10H2,(H2,18,24) |
InChI Key |
UUMJFXBINDATOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN3C(=NN=C3C4=CC(=CC=C4)C(=O)N)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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